

ATM Inhibitor-7: Application Notes and Protocols for Cancer Research

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Compound of Interest

Compound Name: ATM Inhibitor-7

Cat. No.: B10855995

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Introduction

Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in detecting and signaling the presence of DNA double-strand breaks (DSBs).[1][2][3] In many cancers, the DDR pathway is dysregulated, making ATM an attractive therapeutic target.[4][5] ATM inhibitors are designed to block the kinase activity of ATM, thereby preventing cancer cells from repairing damaged DNA, which can lead to cell death, particularly in combination with DNA-damaging agents like chemotherapy and radiation. [2][3][6] **ATM Inhibitor-7** is a potent and selective small molecule inhibitor of ATM kinase. These application notes provide an overview of its use in cancer research and detailed protocols for its application in key cellular assays.

Mechanism of Action

ATM Inhibitor-7 is a potent and selective inhibitor of ATM kinase with a reported IC₅₀ value of 1.0 nM.[7] It functions by competing with ATP for binding to the kinase domain of ATM, thereby preventing the autophosphorylation and activation of ATM in response to DNA double-strand breaks.[6] This inhibition blocks the downstream signaling cascade that would normally lead to cell cycle arrest and DNA repair.[3][8] Consequently, inhibition of ATM by **ATM Inhibitor-7** can lead to:

- Suppression of DSB repair: Preventing the repair of DNA damage induced by endogenous or exogenous sources.[\[2\]](#)[\[6\]](#)
- Induction of Apoptosis: Promoting programmed cell death in cancer cells with high levels of DNA damage.[\[7\]](#)
- Cell Cycle Arrest: Causing cells to arrest in the G2/M phase of the cell cycle when combined with DNA damaging agents.[\[7\]](#)
- Sensitization to DNA-damaging agents: Enhancing the efficacy of radiotherapy and chemotherapeutic agents like topoisomerase I inhibitors (e.g., CPT-11) and PARP inhibitors.
[\[2\]](#)[\[6\]](#)[\[7\]](#)

Data Presentation

In Vitro Efficacy of ATM Inhibitor-7

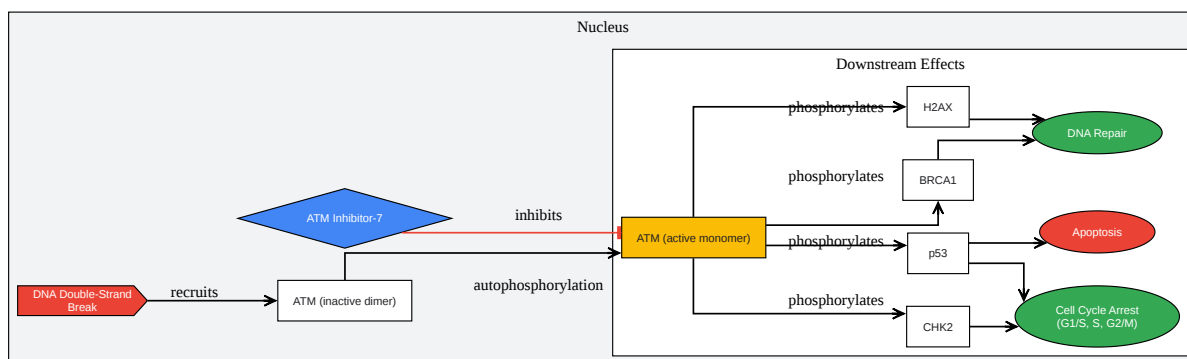
Parameter	Value	Cell Lines	Notes	Reference
IC50 (ATM kinase)	1.0 nM	-	Potent and selective inhibition of ATM kinase activity.	[7]
Cell Proliferation	10, 30, 100 nM	SW620, HCT116	Increased sensitivity to CPT-11 (100 nM) over 5 days.	[7]
Cell Cycle Analysis	0-100 nM	SW620, HCT116	In combination with CPT-11, induced a dose-dependent increase in G2/M arrest.	[7]
Apoptosis Induction	-	SW620, HCT116	Significantly increased apoptotic cell populations when combined with CPT-11.	[7]
Target Engagement	3, 9, 27, 83, 250 nM	SW620	Dose-dependent decrease in p-ATM and p-Chk2 expression under irradiation.	[7]

In Vivo Efficacy of ATM Inhibitor-7 in Combination Therapy

Animal Model	Treatment	Dosing Schedule	Outcome	Reference
Mice	ATM Inhibitor-7 (5 mg/kg, i.p.) + CPT-11 (5 mg/kg, i.p.)	Daily (ATM Inhibitor-7) and weekly (CPT-11) for 23 days	Increased antitumor activity of CPT-11.	[7]

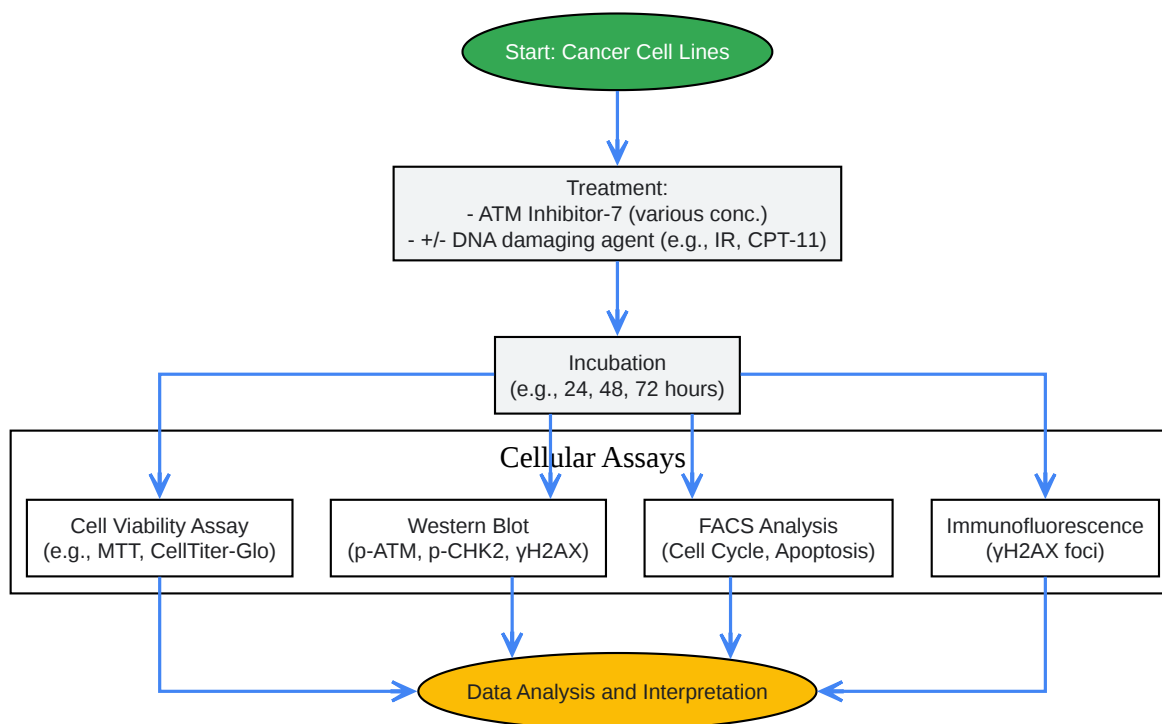
Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the ATM signaling pathway and a general experimental workflow for evaluating **ATM Inhibitor-7**.



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Caption: ATM Signaling Pathway and Inhibition by **ATM Inhibitor-7**.



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